molecular formula C18H25NO4 B1314905 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid CAS No. 170838-87-6

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B1314905
CAS No.: 170838-87-6
M. Wt: 319.4 g/mol
InChI Key: APIIIPKQPKSIHU-UHFFFAOYSA-N
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Description

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group attached to the piperidine ring and a tert-butoxycarbonyl group protecting the nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in the development of pharmaceuticals and other chemical products .

Safety and Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Protection of the Nitrogen Atom: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group for the nitrogen atom, preventing unwanted reactions during synthesis. The benzyl group can participate in various chemical reactions, allowing for the modification of the compound’s structure and function .

Comparison with Similar Compounds

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzyl and tert-butoxycarbonyl groups, which provide both protection and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,15(20)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIIIPKQPKSIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478630
Record name 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170838-87-6
Record name 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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